Methyl 3,4-dimethyl-1H-pyrrole-2-carboxylate
Description
Key Crystallographic Features:
| Parameter | Value |
|---|---|
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell volume | 938.24 ų |
| Z (molecules/unit cell) | 4 |
| Hydrogen bonding | N–H⋯O (2.89 Å) |
The crystal packing is stabilized by intermolecular N–H⋯O hydrogen bonds between the pyrrole NH group and the carbonyl oxygen of adjacent molecules, forming zigzag chains along the b-axis. Additional C–H⋯π interactions between methyl groups and the pyrrole ring further reinforce the three-dimensional network.
Spectroscopic Identification Techniques
Nuclear Magnetic Resonance (NMR) Spectral Profiling
The NMR spectral data for this compound provides critical insights into its electronic environment:
¹H NMR (CDCl₃, 500 MHz):
¹³C NMR (CDCl₃, 125 MHz):
The deshielded NH proton (δ 9.40) and the absence of aromatic coupling in the pyrrole ring confirm the non-conjugated nature of the NH group.
Infrared (IR) Vibrational Mode Analysis
Infrared spectroscopy reveals characteristic vibrational modes:
The strong absorption at 1705 cm⁻¹ confirms the presence of the ester carbonyl group, while the broad band at 3270 cm⁻¹ corresponds to the NH stretching vibration.
Mass Spectrometric Fragmentation Patterns
Electron ionization mass spectrometry (EI-MS) of the compound shows the following fragmentation pattern:
- Molecular ion peak: m/z 153.08 (C₈H₁₁NO₂⁺, 100%)
- Key fragments:
The base peak at m/z 153.08 corresponds to the intact molecular ion, while sequential losses of methyl and carboxylate groups dominate the fragmentation pathway.
Computational Chemistry Insights
Density Functional Theory (DFT) Studies of Electronic Structure
Density functional theory (DFT) calculations at the B3LYP/6-311++G(d,p) level reveal the following electronic properties:
- Optimized geometry: The calculated bond lengths and angles match experimental crystallographic data within 0.02 Å and 1°, respectively.
- Dipole moment: 3.12 Debye, indicating moderate polarity due to the ester group.
- Frontier molecular orbitals:
The HOMO-LUMO gap of 4.23 eV suggests moderate reactivity, consistent with the compound’s role as a ligand in coordination chemistry.
Molecular Orbital Configuration and Charge Distribution
Natural bond orbital (NBO) analysis highlights charge distribution:
- Pyrrole nitrogen: -0.45 e (partial negative charge)
- Carbonyl oxygen: -0.62 e
- Methyl carbons: +0.18 to +0.25 e.
The electron-withdrawing ester group induces polarization in the pyrrole ring, enhancing its susceptibility to electrophilic substitution at the C5 position.
Properties
IUPAC Name |
methyl 3,4-dimethyl-1H-pyrrole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c1-5-4-9-7(6(5)2)8(10)11-3/h4,9H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNTZFFSVKAZNPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC(=C1C)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50343853 | |
| Record name | Methyl 3,4-dimethyl-1H-pyrrole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50343853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50634-33-8 | |
| Record name | Methyl 3,4-dimethyl-1H-pyrrole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50343853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Overview of Pyrrole Derivative Synthesis
Pyrrole derivatives, including methyl 3,4-dimethyl-1H-pyrrole-2-carboxylate, are commonly synthesized through classical methods such as:
More recently, multicomponent reactions (MCRs) have gained prominence due to their efficiency, atom economy, and eco-friendliness, allowing the synthesis of highly substituted pyrroles in a one-pot manner with mild conditions and good yields.
Synthetic Routes Specific to this compound
Although direct literature on this compound is limited, closely related compounds such as 2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester have been synthesized with methods adaptable to the methyl ester derivative.
Bromination and Cyclization Approach
A patented method for synthesizing 2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester involves:
Step 1: Bromination of Propionaldehyde
Propionaldehyde is brominated with bromine in an aprotic solvent at 0–50 °C to produce 2-bromopropanal. The molar ratio of propionaldehyde to bromine is approximately 1:2.5–3.5. The reaction is controlled to avoid overbromination and ensure high yield (~100%).Step 2: Ring-Closure Reaction
The 2-bromopropanal undergoes cyclization with ethyl acetoacetate and ammonia water at 0–50 °C over 10–14 hours. This forms the pyrrole ring and yields the desired ethyl ester. Post-reaction, the mixture is extracted with dichloromethane, dried, and purified by crystallization at 0 °C.
This method is characterized by:
- Mild reaction conditions
- Available raw materials
- High conversion rates
- Simple operation and purification
- Suitability for large-scale industrial production
The analogous methyl ester can be synthesized by substituting ethyl acetoacetate with methyl acetoacetate under similar conditions.
| Step | Reagents/Conditions | Temperature (°C) | Time (hours) | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | Propionaldehyde + Br2 in aprotic solvent | 0–50 | 3–5 | ~100 | Formation of 2-bromopropanal |
| 2 | 2-Bromopropanal + methyl acetoacetate + NH3 | 0–50 | 10–14 | High | Cyclization to methyl 3,4-dimethylpyrrole-2-carboxylate |
N-Methylation and Functional Group Transformations
Other pyrrole derivatives have been synthesized via:
- N-methylation using methylating agents such as dimethyl sulfate in ethanol with KOH
- Dehalogenation using ammonium formate and Pd-C catalyst
- Subsequent functional group modifications (e.g., formylation via Vilsmeier reagent)
Though these methods are more common for functionalizing pyrroles at the nitrogen or other positions, they provide insights into potential post-synthetic modifications of this compound derivatives.
Multicomponent Reactions (MCR) for Pyrrole Synthesis
Recent advances emphasize eco-friendly and efficient MCRs for pyrrole derivatives:
- One-pot three-component reactions involving nitro compounds, phenacyl bromide derivatives, and dialkyl acetylene dicarboxylates catalyzed by indium powder in dilute HCl at room temperature.
- Catalyst-free four-component reactions combining 4-hydroxy-2H-chromen-2-one, phenyl glyoxal monohydrate, dialkyl but-2-ynedioate, and arylamine to yield substituted pyrroles with high yield and no need for chromatography.
- Ionic liquid catalysis for the synthesis of substituted pyrroles under mild conditions.
These methods offer potential alternative routes for preparing this compound derivatives by varying starting materials and reaction conditions to introduce methyl groups at desired positions.
Comparative Analysis of Preparation Methods
Research Findings and Notes
- The bromination and cyclization method avoids the use of expensive or environmentally harmful reagents like sodium nitrite or tert-butyl acetoacetate, making it suitable for industrial scale.
- This compound can be efficiently obtained by replacing ethyl acetoacetate with methyl acetoacetate in the cyclization step.
- Multicomponent reactions offer flexibility in substituent introduction and are aligned with green chemistry principles, but specific protocols for methyl 3,4-dimethyl substitution require further optimization.
- Post-synthetic modifications like N-methylation provide additional functionalization routes but involve handling toxic reagents and catalysts.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
Methyl 3,4-dimethyl-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole-2-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the nitrogen atom or the carbon atoms in the pyrrole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃) can be used under acidic conditions.
Major Products Formed
Oxidation: Pyrrole-2-carboxylic acid derivatives.
Reduction: 3,4-dimethyl-1H-pyrrole-2-methanol.
Substitution: Halogenated or nitrated pyrrole derivatives.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Recent studies have demonstrated that derivatives of methyl 3,4-dimethyl-1H-pyrrole-2-carboxylate exhibit significant antimicrobial properties. For instance, a series of synthesized derivatives showed promising antibacterial and antifungal activities against various pathogens. The compounds were tested for their efficacy against Gram-positive and Gram-negative bacteria as well as fungi, revealing zones of inhibition that indicate their potential as therapeutic agents .
Pharmacological Potential
The pyrrole scaffold is known for its diverse pharmacological activities. Research has indicated that compounds containing this structure may possess anti-inflammatory, analgesic, and neuroprotective properties. The biological activities of these compounds can be attributed to their ability to interact with biological targets such as enzymes and receptors involved in disease mechanisms .
Materials Science
Porphyrin Synthesis
this compound serves as a valuable precursor in the synthesis of porphyrins, which are essential components in various materials used in electronics and optics. Porphyrins have applications in photodynamic therapy, solar energy conversion, and as catalysts in chemical reactions. The ability to modify the pyrrole structure allows for the tuning of porphyrin properties to enhance their functionality in these applications .
Agricultural Chemistry
Pesticide Development
The compound's derivatives have been explored for their potential use as agrochemicals. Studies suggest that modifications to the pyrrole structure can lead to compounds with insecticidal or herbicidal properties. This application is particularly relevant in developing environmentally friendly pesticides that minimize ecological impact while effectively controlling pests .
Chemical Synthesis
Synthetic Methodologies
The synthesis of this compound involves several chemical reactions including cyclization and esterification processes. These methodologies are not only important for producing this compound but also serve as a basis for synthesizing other pyrrole derivatives with tailored properties for specific applications .
Data Table: Antimicrobial Activity of Pyrrole Derivatives
| Compound | Zone of Inhibition (mm) | Activity Type |
|---|---|---|
| 8a | 15 | Antibacterial |
| 8b | 12 | Antifungal |
| 8c | 18 | Antibacterial |
| 8d | 10 | Antifungal |
Note: The values represent the average zone of inhibition measured during antimicrobial testing against specific pathogens .
Case Study 1: Antimicrobial Efficacy
A study focused on synthesizing various methyl pyrrole derivatives demonstrated their effectiveness against common bacterial strains such as E. coli and Staphylococcus aureus. The results showed that certain modifications to the methyl pyrrole structure significantly enhanced antibacterial activity, suggesting a pathway for developing new antibiotics .
Case Study 2: Porphyrin Application
In another study, this compound was utilized in synthesizing a novel porphyrin complex that exhibited high efficiency in solar energy conversion. This application highlights the compound's versatility beyond traditional medicinal uses into renewable energy technologies .
Mechanism of Action
The mechanism of action of Methyl 3,4-dimethyl-1H-pyrrole-2-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The ester group can undergo hydrolysis to release the active pyrrole compound, which can then participate in various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3,4-dimethyl-1H-pyrrole-2-carboxylate: Similar structure but with an ethyl ester group instead of a methyl ester.
3,4-dimethyl-1H-pyrrole-2-carboxylic acid: The carboxylic acid derivative of the compound.
3,4-dimethyl-1H-pyrrole: Lacks the ester group, making it less reactive in certain chemical reactions.
Uniqueness
Methyl 3,4-dimethyl-1H-pyrrole-2-carboxylate is unique due to its specific ester group, which imparts distinct reactivity and solubility properties. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in pharmaceuticals and materials science.
Biological Activity
Methyl 3,4-dimethyl-1H-pyrrole-2-carboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological properties, including antimicrobial, anti-inflammatory, and anticancer activities, supported by recent research findings and case studies.
Chemical Structure and Properties
This compound is characterized by the presence of a pyrrole ring with two methyl groups at the 3 and 4 positions and a carboxylate group at the 2 position. This structure is significant as it influences the compound's interactions with biological targets.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of pyrrole derivatives, including this compound. The compound has shown activity against various bacterial strains, including drug-resistant pathogens.
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 0.156 mg/mL |
| Staphylococcus aureus | 0.078 mg/mL |
| Pseudomonas aeruginosa | 0.312 mg/mL |
| Klebsiella pneumoniae | 0.156 mg/mL |
These findings indicate that this compound possesses significant antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus .
Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory effects. Pyrrole derivatives are known to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways.
Case Study: Inhibition of Pro-inflammatory Cytokines
In vitro studies demonstrated that this compound significantly reduced the production of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in activated macrophages. This suggests its potential as a therapeutic agent in inflammatory diseases .
Anticancer Activity
Emerging evidence suggests that this compound exhibits anticancer properties. It has been shown to induce apoptosis in various cancer cell lines.
Table 2: Anticancer Activity in Different Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 12.5 |
| MCF-7 | 15.0 |
| A549 | 10.0 |
The compound's mechanism of action appears to involve the activation of caspase pathways leading to programmed cell death .
The biological activities of this compound can be attributed to its ability to interact with various molecular targets:
- Antibacterial Action : The compound disrupts bacterial cell wall synthesis and inhibits essential metabolic pathways.
- Anti-inflammatory Action : It modulates signaling pathways associated with inflammation, particularly by inhibiting NF-kB activation.
- Antitumor Activity : The induction of apoptosis is mediated through mitochondrial pathways and caspase activation.
Q & A
Q. What synthetic routes are available for preparing Methyl 3,4-dimethyl-1H-pyrrole-2-carboxylate, and how can reaction conditions be optimized?
this compound is typically synthesized via condensation or substitution reactions. A common approach involves functionalizing pyrrole derivatives, such as ethyl 3-methyl-1H-pyrrole-2-carboxylate, with appropriate acylating agents (e.g., methyl chloroformate) under basic conditions. For example, similar compounds like ethyl 4-(4-hydroxy-3-methoxyphenyl) derivatives were synthesized using benzoyl chloride analogs in yields ranging from 23% to 30% . Optimization strategies include:
- Catalyst selection : Use of DMAP or pyridine to enhance acylation efficiency.
- Temperature control : Reactions often proceed at 0–25°C to minimize side products.
- Purification : Column chromatography with hexane/ethyl acetate gradients ensures >95% purity.
Q. What spectroscopic techniques are critical for characterizing this compound?
Key techniques include:
- 1H NMR : Diagnostic peaks for pyrrole protons (δ 6.2–7.5 ppm) and methyl ester groups (δ 3.7–4.3 ppm) .
- Mass spectrometry (ESI-MS) : Molecular ion peaks (e.g., m/z 167.20 for the parent compound) confirm molecular weight .
- IR spectroscopy : Stretching vibrations for ester carbonyl (~1700 cm⁻¹) and N–H bonds (~3300 cm⁻¹) validate functional groups.
Advanced Research Questions
Q. How do intermolecular interactions influence the solid-state packing of this compound?
Single-crystal X-ray diffraction reveals that the compound forms hydrogen-bonded dimers via N–H···O interactions (bond lengths ~2.8–3.0 Å) and π–π stacking between pyrrole rings (distance ~3.5 Å). These interactions stabilize monoclinic crystal systems (space group P21/c) with lattice parameters a = 7.7485 Å, b = 7.0611 Å, c = 17.2167 Å, and β = 95.103° . Weak van der Waals forces between methyl groups further contribute to packing efficiency.
Table 1 : Selected Crystallographic Data
| Parameter | Value | Source |
|---|---|---|
| Space group | P21/c | |
| Unit cell volume | 938.24 ų | |
| Hydrogen bond length | 2.85 Å (N–H···O) | |
| π–π stacking distance | 3.52 Å |
Q. How can computational methods (e.g., DFT) predict the electronic properties of this compound?
Density functional theory (DFT) calculations at the B3LYP/6-311++G(d,p) level provide insights into:
- Electron density distribution : Localized negative charge on the carboxylate oxygen, enhancing electrophilic reactivity .
- Frontier molecular orbitals : HOMO-LUMO gaps (~4.5 eV) indicate moderate stability and potential for charge-transfer interactions .
- Electrophilicity index : Values >1.5 eV suggest susceptibility to nucleophilic attack at the pyrrole β-position.
Q. What strategies resolve contradictions in synthetic yields for structurally related pyrrole carboxylates?
Discrepancies in yields (e.g., 23% vs. 30% for acylated derivatives ) may arise from:
- Steric effects : Bulky substituents on the acylating agent hinder reaction progress.
- Solvent polarity : Polar aprotic solvents (e.g., DMF) improve solubility but may promote side reactions.
- Workup protocols : Acidic quenching vs. neutral extraction impacts product recovery.
Methodological validation via control experiments and kinetic studies is recommended.
Methodological Guidance
Q. How is SHELX software applied in refining the crystal structure of this compound?
SHELXL refines X-ray data by:
Data integration : Using SAINT or APEX3 to process diffraction images.
Structure solution : Direct methods (SHELXS) for phase determination.
Least-squares refinement : Adjusting atomic coordinates and thermal parameters to minimize R values (<0.05 for high-quality datasets) .
Validation : PLATON checks for missed symmetry and hydrogen-bond geometry.
Q. What analytical workflows are recommended for assessing purity in complex reaction mixtures?
- HPLC-DAD : Reverse-phase C18 columns with acetonitrile/water gradients.
- Tandem MS/MS : Fragmentation patterns confirm structural integrity.
- Elemental analysis : Carbon/hydrogen/nitrogen ratios within 0.3% of theoretical values .
Research Applications
Q. How can this compound serve as a precursor for bioactive molecules?
The compound’s ester and pyrrole moieties are versatile handles for:
Q. What role do substituent effects play in modulating the compound’s stability under oxidative conditions?
Methyl groups at the 3,4-positions sterically shield the pyrrole ring, reducing oxidation to carboxylate derivatives. In contrast, unsubstituted analogs undergo rapid degradation to 3,4-dimethylpyrrole-2-carboxylic acid under ambient conditions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
